N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3S/c1-15(2)16(3,4)22-17(21-15)12-7-5-11(6-8-12)13(20)19-14-18-9-10-23-14/h5-8H,9-10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYYHUAPFWYTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antitumor and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 430.521 g/mol. The compound features a thiazole ring which is known for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole derivatives. For instance, research indicated that various benzothiazole derivatives exhibited significant antitumor activity across multiple cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted : Two-dimensional (2D) and three-dimensional (3D) viability assays were employed to evaluate cytotoxicity.
The results showed that compounds similar to this compound had lower IC50 values in 2D assays compared to 3D assays. For example:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
This indicates that while effective against tumor cells, these compounds also exhibit toxicity towards normal cells such as MRC-5 lung fibroblasts .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. The compound was evaluated against various bacterial strains using broth microdilution methods according to CLSI guidelines:
- Tested Strains :
- Gram-negative: Escherichia coli
- Gram-positive: Staphylococcus aureus
Results indicated that compounds similar to this compound demonstrated promising antibacterial activity against these pathogens .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with DNA. Studies have shown that these compounds can bind within the minor groove of AT-rich DNA sequences either as monomers or in higher-order aggregates . This binding can inhibit DNA replication and transcription processes critical for cell proliferation.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole-containing compounds:
- Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that structural modifications could enhance their potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
- Comparative Analysis : Another research focused on comparing the efficacy of various benzothiazole derivatives against established antitumor drugs like doxorubicin and staurosporine. The new derivatives showed comparable or superior activity against specific cancer types while exhibiting lower side effects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. The incorporation of the 4,5-dihydrothiazole moiety into the benzamide structure enhances the compound’s ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. The presence of the dioxaborolane group may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications to thiazole-based compounds can yield agents effective against resistant strains of bacteria .
Materials Science
Organic Electronics
The dioxaborolane functional group is known for its role in organic electronics as a building block for organic semiconductors. Compounds like N-(4,5-Dihydrothiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the dioxaborolane group can enhance charge transport and stability in these applications .
Polymer Chemistry
In polymer science, boron-containing compounds are often used as cross-linking agents or as components in polymerization processes. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Research into its use as a monomer or additive in polymer synthesis is ongoing .
Agricultural Chemistry
Pesticide Development
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Thiazole derivatives have been explored for their ability to disrupt plant growth or pest metabolism. The dioxaborolane component may enhance bioavailability and target specificity in agricultural formulations .
Case Studies
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Reactivity : The target compound’s dihydrothiazole may reduce electron density at the benzamide carbonyl, altering its participation in reactions like nucleophilic acyl substitution compared to simpler benzamides .
- Biological Activity : Dihydrothiazole derivatives exhibit antimicrobial and kinase inhibitory properties, suggesting the target compound could be optimized for drug discovery .
- Stability : The boronate ester’s susceptibility to hydrolysis necessitates anhydrous handling, whereas the dihydrothiazole’s saturated ring may improve solubility in polar solvents .
Preparation Methods
Reaction Overview
This method involves the palladium- or nickel-catalyzed borylation of a halogenated benzamide precursor. The approach is adapted from protocols used for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives.
Key Reagents and Conditions
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Starting material : 4-Bromo-N-(4,5-dihydrothiazol-2-yl)benzamide
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Boronation agent : Bis(pinacolato)diboron (Pin₂B₂)
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Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ or NiCl₂(PMe₃)₂
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Base : Potassium acetate (KOAc)
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Solvent : 1,4-Dioxane
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Temperature : 95–100°C
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Atmosphere : Inert (N₂ or Ar)
Procedure
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Combine 4-bromo-N-(4,5-dihydrothiazol-2-yl)benzamide (1.0 equiv), Pin₂B₂ (1.8 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv), KOAc (2.0 equiv), and 1,4-dioxane in a sealed tube.
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Degas the mixture via nitrogen bubbling and heat at 95°C for 12–16 hours.
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Cool, filter through Celite®, and concentrate the filtrate.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.
Yield and Optimization
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Critical factors :
-
Excess Pin₂B₂ ensures complete conversion.
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Degassing prevents catalyst deactivation.
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Higher temperatures (>90°C) improve reaction rates but risk decomposition.
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Direct Amidation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
Reaction Overview
This route employs coupling reagents to form the amide bond between 4-boronobenzoic acid (as its pinacol ester) and 4,5-dihydrothiazol-2-amine, inspired by methods for related benzamides.
Key Reagents and Conditions
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Starting material : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
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Base : Triethylamine (Et₃N)
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Solvent : Dichloromethane (DCM)
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Temperature : Room temperature (20–25°C)
Procedure
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Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv) in DCM.
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Add EDCI (1.5 equiv), HOBt (1.5 equiv), and Et₃N (2.0 equiv).
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Bubble ammonia through the solution briefly, then add 4,5-dihydrothiazol-2-amine (1.2 equiv).
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Stir for 3–6 hours, filter, and concentrate.
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Purify via column chromatography (DCM/MeOH gradient).
Yield and Optimization
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Typical yield : 45–60% (lower yields due to steric hindrance from the boronate).
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Critical factors :
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Fresh coupling agents prevent side reactions.
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Anhydrous conditions enhance EDCI efficiency.
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Sequential Synthesis via Intermediate Boronate Ester Formation
Reaction Overview
This two-step approach first installs the boronate ester on a benzaldehyde precursor, followed by reductive amination with 4,5-dihydrothiazol-2-amine, as inferred from related aldehyde-boronate systems.
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Step 2: Reductive Amination
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Combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv), 4,5-dihydrothiazol-2-amine (1.1 equiv), and NaBH₃CN (1.5 equiv) in methanol.
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Stir at room temperature for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via chromatography.
Yield and Optimization
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Overall yield : 50–65% (two steps).
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Critical factors :
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NaBH₃CN provides selective reduction of the imine intermediate.
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Steric shielding from the boronate group may slow amination.
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Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High efficiency; scalable | Requires halogenated precursor | 70–85% |
| Direct Amidation | Fewer steps; mild conditions | Lower yields due to boronate steric effects | 45–60% |
| Sequential Synthesis | Avoids sensitive boronate handling early | Multi-step; reductive amination optimization | 50–65% |
Catalyst and Solvent Optimization
Palladium vs. Nickel Catalysts
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4,5-dihydrothiazol-2-yl)-4-(dioxaborolan-2-yl)benzamide?
Answer:
The compound is typically synthesized via amide coupling between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives and 4,5-dihydrothiazol-2-amine. Key steps include:
- Activation of carboxylic acid : Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane or DMF) .
- Reaction conditions : Stirring at 0°C to room temperature for 12–24 hours under inert atmosphere to minimize boronate ester hydrolysis .
- Purification : Automated column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF). Low-resolution MS (LRMS) identifies fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1600–1680 cm⁻¹ confirm amide C=O stretches, while B-O vibrations in the boronate ester appear at ~1350–1400 cm⁻¹ .
- NMR spectroscopy :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, verifying stereochemistry and intermolecular interactions .
Advanced: How does the boronate ester moiety influence Suzuki-Miyaura cross-coupling reactivity?
Answer:
The pinacol boronate ester acts as a stable boron nucleophile in palladium-catalyzed cross-couplings. Key considerations:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or CsF in THF/water mixtures (3:1) at 60–80°C .
- Substrate compatibility : Aryl halides (Br, I) or triflates react efficiently, but chlorides require specialized ligands (e.g., SPhos) .
- Side reactions : Hydrolysis of the boronate ester can occur under prolonged heating; monitor via TLC or HPLC .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Low solubility : The planar benzamide core and hydrophobic pinacol group reduce solubility. Use mixed solvents (e.g., DMSO/ethanol) or vapor diffusion with diethyl ether .
- Polymorphism : Screen multiple solvents (e.g., acetonitrile, methanol) and temperatures (4°C to 50°C) to isolate stable polymorphs .
- Data refinement : SHELXL resolves twinning or disorder in boronate ester groups by applying restraints to B-O bond lengths and angles .
Advanced: What biological activities are associated with the dihydrothiazole moiety in analogous compounds?
Answer:
- Antimicrobial activity : Thiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding. MIC values range from 2–16 µg/mL against S. aureus .
- Anticancer potential : Dihydrothiazoles disrupt tubulin polymerization (IC₅₀ ~1–10 µM) in breast cancer cell lines (MCF-7) .
- Assay design : Evaluate cytotoxicity using MTT assays and compare with positive controls (e.g., doxorubicin) .
Advanced: How should researchers handle stability and storage of this compound?
Answer:
- Moisture sensitivity : Store under argon at −20°C in sealed vials with desiccants (e.g., molecular sieves). Avoid aqueous workups unless necessary .
- Light sensitivity : Amber glassware prevents boronate ester degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Decomposition products : Hydrolysis yields 4-(boronic acid)benzamide, detectable by ¹¹B NMR (δ ~30 ppm for B(OH)₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
